molecular formula C18H20N2S B3045782 5-Hexyl-2-(4-isothiocyanatophenyl)pyridine CAS No. 113744-13-1

5-Hexyl-2-(4-isothiocyanatophenyl)pyridine

Cat. No.: B3045782
CAS No.: 113744-13-1
M. Wt: 296.4 g/mol
InChI Key: KZCUFAUAJWORSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hexyl-2-(4-isothiocyanatophenyl)pyridine is a chemical compound with the molecular formula C18H20N2S and a molecular weight of 296.4 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hexyl group at the 5-position and an isothiocyanate group at the 4-position of the phenyl ring attached to the 2-position of the pyridine ring .

Preparation Methods

The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)pyridine typically involves the reaction of 5-hexyl-2-aminopyridine with 4-isothiocyanatobenzoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-Hexyl-2-(4-isothiocyanatophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming thiourea or thiocarbamate derivatives.

Scientific Research Applications

5-Hexyl-2-(4-isothiocyanatophenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)pyridine involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes . The hexyl group and pyridine ring may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to interact with target molecules .

Comparison with Similar Compounds

5-Hexyl-2-(4-isothiocyanatophenyl)pyridine can be compared with other similar compounds, such as:

    2-(4-Isothiocyanatophenyl)pyridine: Lacks the hexyl group, which may affect its solubility and biological activity.

    5-Hexyl-2-aminopyridine: Lacks the isothiocyanate group, which is crucial for its reactivity and biological activity.

    4-Isothiocyanatobenzoyl chloride: Used as a reagent in the synthesis of this compound, but lacks the pyridine ring and hexyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-hexyl-2-(4-isothiocyanatophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-2-3-4-5-6-15-7-12-18(19-13-15)16-8-10-17(11-9-16)20-14-21/h7-13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCUFAUAJWORSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567402
Record name 5-Hexyl-2-(4-isothiocyanatophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113744-13-1
Record name 5-Hexyl-2-(4-isothiocyanatophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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